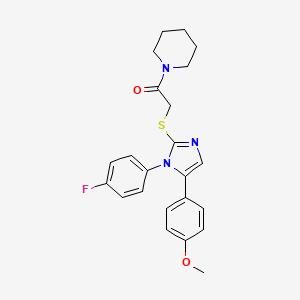

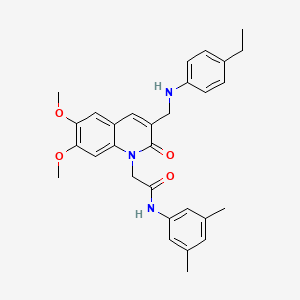

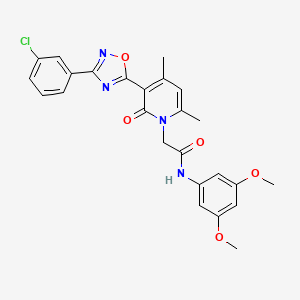

![molecular formula C20H14FN3O3S B2888670 Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1049364-71-7](/img/structure/B2888670.png)

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate” is a compound that has been studied for its potential anticancer activities . It is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives . The compound has been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Synthesis Analysis

The compound is synthesized from a series of reactions involving various reagents . The synthesis process involves the design and creation of imidazo[2,1-b]thiazole-based chalcone derivatives . The specific details of the synthesis process are not available in the search results.Applications De Recherche Scientifique

Antihypertensive Applications

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is related to nonpeptide angiotensin II receptor antagonists, which have shown potent antihypertensive effects upon oral administration. These compounds, including tetrazole derivatives like DuP 753, have been under development for treating hypertension due to their high affinity for the angiotensin II receptor and good oral potency (Carini et al., 1991).

Anticancer and Antitumor Activities

A series of novel substituted compounds have been synthesized and examined for their antiproliferative effects against breast cancer cell lines in vitro, showing comparable or greater effects than cisplatin. Compounds bearing a 5-fluoro-2-hydroxyphenyl substituent were among the most active derivatives, highlighting the potential of such compounds in developing effective cancer therapeutics (Karthikeyan et al., 2017).

Radiosensitizing Properties

Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential as effective radiosensitizers and anticarcinogenic compounds, indicating their utility in enhancing the efficacy of radiotherapy in cancer treatment. These compounds have shown considerable in vitro anticancer activity and effectiveness in combination with radiation therapy, suggesting their role in the treatment of hepatocellular carcinoma and melanoma (Majalakere et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some imidazo[2,1-b]thiazole-based chalcone derivatives have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .

Biochemical Pathways

For instance, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

Based on related compounds, it can be inferred that the compound may have cytotoxic activity on cancer cells .

Propriétés

IUPAC Name |

methyl 4-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVZBKJOHVTKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

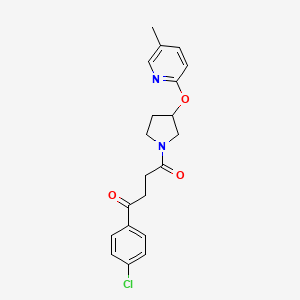

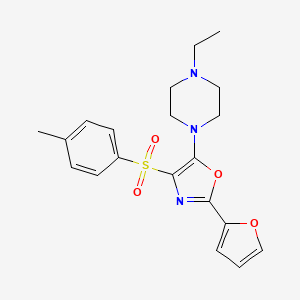

![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)

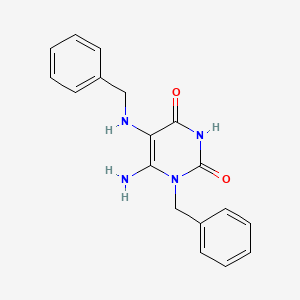

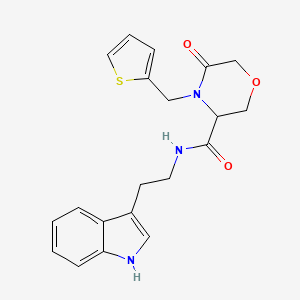

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

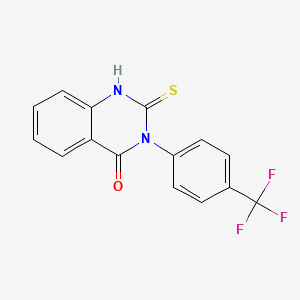

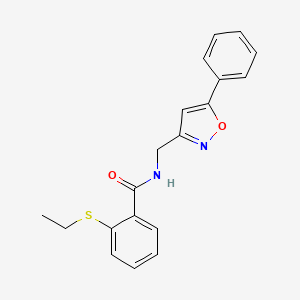

![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)